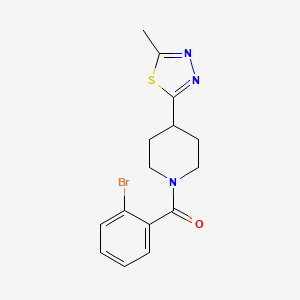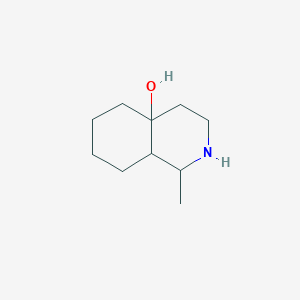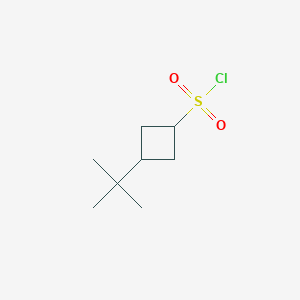![molecular formula C20H29N3O7S B2366778 N1-((3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamid CAS No. 872881-45-3](/img/structure/B2366778.png)
N1-((3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This structure is a type of benzodioxin, which is a bicyclic compound consisting of two oxygen atoms incorporated in a benzene ring . It also contains a sulfonyl group, an oxazinan ring, and an oxalamide group.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical environments.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Wissenschaftliche Forschungsanwendungen
Urease-Hemm-Aktivität
Diese Verbindung wurde als signifikant ureasehemmend befunden . Ein Kupfer(II)-Komplex wurde aus einem Derivat dieser Verbindung synthetisiert und es wurde festgestellt, dass er eine starke hemmende Wirkung auf Urease hat. Der IC50 des Komplexes betrug 0,56 μmol/L, was der positiven Kontrolle Acetohydroxamsäure (AHA, IC50 betrug 10,95 μmol/l) überlegen ist .
Antioxidative Aktivität
Einige Derivate dieser Verbindung haben eine starke antioxidative Aktivität gezeigt . Die antioxidative Aktivität wurde durch die DPPH-Radikal-Fängermethode evaluiert, und die Verbindungen zeigten eine starke antioxidative Aktivität .
Hemmung von oxidativem Stress
Es wurde festgestellt, dass die Verbindung Wasserstoffperoxid-induzierte Apoptose effektiv unterdrückt . Sie schwächt auch die aktivierte Caspase-Signalübertragung ab und stellt die herunterregulierte Expression von β-Catenin, einem wichtigen Mediator des Wnt/β-Catenin-Signalwegs, in Zellen wieder her, die Wasserstoffperoxid ausgesetzt sind .
Synthese von Sulfonamid-Derivaten
Die Verbindung kann zur Synthese von Sulfonamid-Derivaten verwendet werden . Der nukleophile Angriff des Stickstoffatoms von 2,3-Dihydro-1,4-benzodioxin-6-amin auf das elektrophile Schwefelatom von Benzolsulfonylchlorid in wässrigem Na2CO3 bei pH 10 unter Rühren bei Raumtemperatur ergab wasserlösliche Natriumsalze von Sulfonamiden .
Kristallstruktur-Analyse
Die Kristallstruktur von Derivaten dieser Verbindung wurde analysiert . Dies kann wertvolle Informationen für die Entwicklung und Synthese neuer Verbindungen mit den gewünschten Eigenschaften liefern .
Herstellung von Kupfer(II)-Komplexen
Ein Kupfer(II)-Komplex kann aus einem Derivat dieser Verbindung hergestellt werden . Die Struktur des Komplexes wird durch Einkristall-Röntgenbeugung bestimmt .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O7S/c1-14(2)6-7-21-19(24)20(25)22-13-18-23(8-3-9-30-18)31(26,27)15-4-5-16-17(12-15)29-11-10-28-16/h4-5,12,14,18H,3,6-11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTHDEKPDMVKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
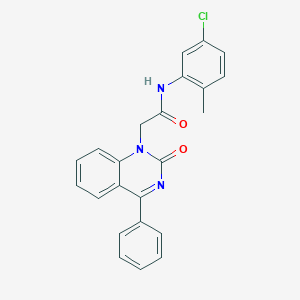
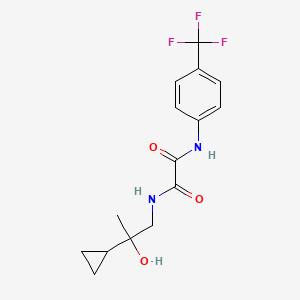
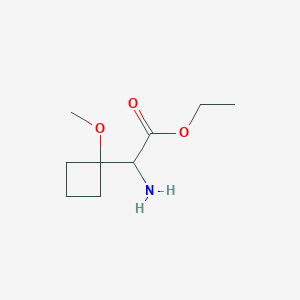
![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)
![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2366705.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)
